N-Acetyl-S-(2-cyanoethyl)-L-cysteine

Vue d'ensemble

Description

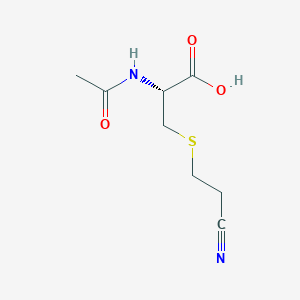

N-Acetyl-S-(2-cyanoethyl)-L-cysteine is a derivative of the amino acid cysteine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a cyanoethyl group attached to the sulfur atom. This compound is often studied for its role as a biomarker in the detection of exposure to acrylonitrile, a toxic compound found in cigarette smoke .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine typically involves the reaction of L-cysteine with acrylonitrile. The process begins with the acetylation of L-cysteine to form N-acetyl-L-cysteine. This intermediate is then reacted with acrylonitrile under controlled conditions to introduce the cyanoethyl group. The reaction is usually carried out in an aqueous medium at a slightly alkaline pH to facilitate the nucleophilic addition of the thiol group to the acrylonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetyl-S-(2-cyanoethyl)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfoxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Toxicological Research

Biomarker for Acrylonitrile Exposure

NAC serves as a biomarker for assessing exposure to acrylonitrile, particularly in occupational and environmental health studies. It has been utilized to measure acrylonitrile exposure levels in various populations, including smokers, who are at higher risk due to tobacco smoke containing acrylonitrile .

Case Study: NHANES 2011–2016

A study conducted as part of the National Health and Nutrition Examination Survey (NHANES) assessed urinary levels of NAC among participants. The findings indicated significantly higher NAC levels in exclusive cigarette smokers compared to non-smokers, highlighting tobacco smoke as a critical source of acrylonitrile exposure .

Applications in Proteomics

NAC has been explored as a potential protecting group for the thiol (SH) group of cysteine in peptides and proteins. Its ability to temporarily attach to the thiol group allows researchers to prevent unwanted side reactions during chemical synthesis, facilitating selective modifications at other sites within the molecule. This application is particularly relevant in proteomics research, where understanding protein interactions and modifications is essential.

While NAC is primarily known for its role as a detoxification product, studies have suggested potential biological activities related to oxidative stress. Research indicates that higher urinary concentrations of NAC correlate with increased levels of oxidative stress markers, such as 8-hydroxydeoxyguanosine (8-OHdG), which is associated with cardiovascular disease risk factors . This relationship underscores the importance of monitoring NAC levels as a potential indicator of oxidative stress in populations exposed to acrylonitrile.

Comparative Analysis with Related Compounds

To understand the uniqueness of NAC, it is beneficial to compare it with other compounds that share structural or functional similarities:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-acetyl cysteine | Sulfur-containing | Known for antioxidant properties; widely used clinically. |

| N-acetyl-S-(2-hydroxypropyl)-L-cysteine | Similar backbone | Focused on different metabolic pathways; less studied. |

| S-(2-carbamoylethyl) cysteine | Similar functional groups | Primarily studied for drug metabolism; less relevant. |

| N-acetyl phenyl cysteine | Aromatic group | Involved in different metabolic processes; not linked to acrylonitrile metabolism. |

NAC stands out due to its specific role as a metabolite of acrylonitrile and its implications in toxicology, making it critical for understanding environmental health risks associated with chemical exposure.

Mécanisme D'action

The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine involves its interaction with various molecular targets:

Detoxification: The compound can conjugate with glutathione, facilitating the detoxification of harmful substances such as acrylonitrile.

Oxidative Stress: It can act as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

N-Acetyl-L-cysteine: Lacks the cyanoethyl group but shares similar antioxidant properties.

S-(2-Cyanoethyl)-L-cysteine: Lacks the acetyl group but is also used as a biomarker for acrylonitrile exposure.

Uniqueness: N-Acetyl-S-(2-cyanoethyl)-L-cysteine is unique due to the presence of both the acetyl and cyanoethyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it particularly useful in studies related to detoxification and oxidative stress .

Activité Biologique

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAC) is a significant metabolite formed during the detoxification of acrylonitrile, a compound widely used in the production of plastics and fibers. This article explores the biological activity of NAC, focusing on its role in detoxification, its effects on oxidative stress, and its potential implications for human health.

NAC has the molecular formula and is characterized by an acetyl group and a cyanoethyl substituent on the sulfur atom of L-cysteine. The compound is primarily synthesized through the conjugation of acrylonitrile with glutathione, facilitated by cytochrome P450 enzymes. This metabolic pathway is crucial for detoxifying acrylonitrile, which is known for its carcinogenic properties.

Detoxification Role

NAC acts as a mercapturic acid, facilitating the excretion of acrylonitrile and its metabolites from the body. Studies indicate that NAC is involved in various biochemical pathways related to detoxification processes. Its primary function is to conjugate with reactive electrophiles, thereby neutralizing their harmful effects.

Oxidative Stress and Cardiovascular Implications

Research has shown that urinary levels of NAC are associated with oxidative stress markers such as 8-hydroxydeoxyguanosine (8-OHdG). A study involving Taiwanese adolescents indicated that higher levels of NAC correlated positively with increased 8-OHdG levels, suggesting that NAC may reflect oxidative damage linked to acrylonitrile exposure and potential cardiovascular disease risk factors .

Case Studies and Epidemiological Data

- Acrylonitrile Exposure Assessment : A study assessed acrylonitrile exposure in the US population by measuring urinary NAC levels among participants from the National Health and Nutrition Examination Survey (NHANES) 2011-2016. The findings revealed significantly higher NAC levels in smokers compared to non-smokers, indicating tobacco smoke as a notable source of acrylonitrile exposure .

- Oxidative Stress Correlation : In a cohort study involving 853 subjects, a positive correlation was found between urinary NAC levels and oxidative stress markers. Specifically, a 10% increase in NAC concentration was associated with a significant rise in 8-OHdG levels (β = 0.325, SE = 0.105, P = 0.002), underscoring its relevance in oxidative stress research .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-acetyl cysteine | Known for antioxidant properties; widely used in clinical settings. | |

| N-acetyl-S-(2-hydroxypropyl)-L-cysteine | Focused on different metabolic pathways; less studied than NAC. | |

| S-(2-carbamoylethyl) cysteine | Primarily studied for drug metabolism; less relevant to acrylonitrile toxicity. |

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKVYEUEJCNDHM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996027 | |

| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74514-75-3 | |

| Record name | N-Acetyl-S-(2-cyanoethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74514-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(2-cyanoethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074514753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-CYANOETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q710T40465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2CYEMA serves as a valuable biomarker of acrylonitrile exposure in humans. [, ] Acrylonitrile itself is considered a potential human carcinogen, making the understanding of its metabolism and the presence of its metabolites in the body crucial. []

A: 2CYEMA is formed through a two-step metabolic pathway. Initially, acrylonitrile undergoes direct conjugation with glutathione in the liver. This conjugate is further metabolized and eventually excreted in urine as N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA). []

A: Various analytical methods, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been successfully developed and validated for quantifying 2CYEMA in urine. [, , ] These methods offer high sensitivity and specificity for accurate measurement.

A: Studies have shown that while 2CYEMA is a reliable indicator of acrylonitrile exposure from sources like cigarette smoke [], its presence is less consistent after vaping or oral ingestion of cannabis. [] This suggests potential variations in acrylonitrile release and metabolism depending on the exposure source.

A: Yes, occupational exposure to acrylonitrile is a significant concern, particularly in industries involved in coke production. [] Workers in these settings have demonstrated significantly higher levels of urinary 2CYEMA compared to control groups.

A: Research indicates potential demographic disparities in 2CYEMA levels. For instance, adolescent females exhibited higher levels of 2-Aminothiazoline-4-carboxylic acid (ATCA), a metabolite related to acrylonitrile exposure, compared to males. [] These findings highlight the need to consider demographic factors in exposure assessments.

A: Yes, data from the National Health and Nutrition Examination Survey (NHANES) have been analyzed to characterize acrylonitrile exposure in the United States using urinary 2CYEMA levels. [] This approach provides valuable insights into population-level exposure and potential health risks.

A: Analyzing 2CYEMA in conjunction with other biomarkers, such as cotinine (a nicotine metabolite) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) (a tobacco-specific nitrosamine), allows for a comprehensive assessment of exposure to multiple harmful compounds from sources like tobacco smoke. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.